molecular formula C9H13ClFNO B2355877 [3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride CAS No. 2413896-36-1

[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride

Cat. No.: B2355877
CAS No.: 2413896-36-1
M. Wt: 205.66
InChI Key: CREAXYHHOZYRBN-UHFFFAOYSA-N
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Description

“[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 1308646-58-3 . It has a molecular weight of 205.66 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FNO.ClH/c1-12-6-8-4-7 (5-11)2-3-9 (8)10;/h2-4H,5-6,11H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.66 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

  • Chiral Discrimination Studies :

    • Bereznitski et al. (2002) explored the chiral discrimination of a compound similar to [3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride, focusing on the separation of enantiomers on a specialized stationary phase. This study highlights the compound's potential use in chiral separations, a crucial aspect of pharmaceutical research (Bereznitski et al., 2002).
  • Optoelectronics :

    • Chandrakantha et al. (2011) synthesized derivatives containing 2-fluoro-4-methoxy phenyl and studied their nonlinear optical properties, demonstrating potential applications in optoelectronics (Chandrakantha et al., 2011).
  • Antitumor Agents :

    • Hadjeri et al. (2004) investigated derivatives of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones, including compounds similar to the subject compound, for their antitumor properties, indicating its potential in cancer research (Hadjeri et al., 2004).
  • Organic Light-Emitting Diodes (OLEDs) :

    • Tong et al. (2004) examined naphthyl phenylamine compounds with polar side groups like methoxy and fluoro for their transport and luminescence properties, relevant for OLED technology (Tong et al., 2004).
  • Analytical Characterization :

    • Brandt et al. (2017) described the analytical characterization of various N,N-dialkylated tryptamines, including those with similar structures to the compound , emphasizing its importance in forensic science and drug testing (Brandt et al., 2017).
  • Alzheimer's Disease Research :

    • Kumar et al. (2013) synthesized 3-aryl-1-phenyl-1H-pyrazole derivatives, including those with similar structures, and investigated their potential in treating Alzheimer's disease (Kumar et al., 2013).
  • Photocytotoxicity in Cancer Therapy :

    • Basu et al. (2014) synthesized Iron(III) complexes, including those similar to the target compound, for their photocytotoxic properties, suggesting applications in cancer therapy (Basu et al., 2014).
  • Serotonin Receptor Antagonists :

    • Ogawa et al. (2002) examined a novel 5-HT2A receptor antagonist with a structure similar to the subject compound, highlighting its potential in developing treatments for disorders related to serotonin signaling (Ogawa et al., 2002).
  • Polymer Synthesis and Properties :

    • Sabbaghian et al. (2015) developed novel poly(keto ether ether amide)s using a diamine similar to the subject compound, studying its properties for advanced polymer technologies (Sabbaghian et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

[3-fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-12-6-8-3-2-7(5-11)4-9(8)10;/h2-4H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOOIZWXLNRRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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